Antiproliferative agent-42

Antiproliferative Cytotoxicity Cancer

Researchers struggle to find reproducible positive controls for in vitro cytotoxicity screens due to steep SAR variability among dihydrodipyrrolo analogs. Antiproliferative agent-42 (7m, CAS 3002404-74-9) is a rigorously characterized solution: • IC50 = 12.54 μM (Panc-1), 17.7 μM (PC3), 13.1 μM (MDA-MB-231) with broad-spectrum activity • 7.4-fold potency gain over unsubstituted parent via 3-nitrophenyl substitution, enabling reliable benchmarking • Induces sub-G1 arrest & 33.6% relative increase in apoptotic cells at IC50 • >98% purity; shipped ambient; global B2B supply with batch-to-batch consistency for assay validation.

Molecular Formula C18H13N5O4
Molecular Weight 363.3 g/mol
Cat. No. B12383145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-42
Molecular FormulaC18H13N5O4
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51
InChIInChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25)
InChIKeyRUDJGFFLROFFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-42 (7m): Overview


Antiproliferative agent-42, also designated compound 7m, is a synthetic dihydrodipyrrolo small molecule [1]. It is a derivative in the 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3‑d]pyridazine-8(9H)‑one class, bearing a 3-nitrophenyl substituent [2]. The compound is available for research use with a molecular formula of C18H13N5O4 (MW: 363.33 g/mol) and CAS number 3002404-74-9 .

Cytotoxicity screening probe against cancer cell lines
SAR-driven dihydrodipyrrolo scaffold tool compound
Cell-model endpoint review (apoptosis, cell cycle)

Antiproliferative Agent-42 (7m): Structure-Activity Relationship


The dihydrodipyrrolo scaffold of Antiproliferative agent-42 exhibits high sensitivity to aryl substitution, rendering activity among structurally similar derivatives highly variable [1]. A direct comparison within the same synthetic series (compounds 7a–q) reveals that substitution from hydrogen (7a, IC50 = 92.48 μM) to 3‑nitrophenyl (7m, IC50 = 12.54 μM) improves potency against Panc‑1 cells by over 7‑fold [2]. Similarly, the 3‑Cl derivative (7i, IC50 = 24.17 μM) and the 3‑OMe‑4‑OH derivative (7o, IC50 = 14.95 μM) exhibit distinct potency profiles [3]. This steep structure‑activity relationship (SAR) means that replacing Antiproliferative agent-42 with a generic dihydrodipyrrolo analog, even one with a closely related substitution pattern, will result in a quantitatively different and likely diminished cytotoxic outcome, which is critical for assay reproducibility and target validation studies.

Generic dihydrodipyrrolo analogs
SAR is steep; even close structural analogs show significantly different cytotoxicity endpoints. Substitution pattern cannot be approximated.
Unsubstituted or positional isomer scaffolds
The 3‑NO₂ group is critical; 4‑NO₂ or unsubstituted parent yields markedly lower reported cell-model response. Direct replacement will shift assay outcomes.

Antiproliferative Agent-42 (7m): Key Evidence


Comparative Potency Against Etoposide

Antiproliferative agent-42 (compound 7m) demonstrates statistically superior antiproliferative activity compared to the standard chemotherapeutic etoposide [1]. In MTT assays against Panc-1, PC3, and MDA-MB-231 cancer cell lines, 7m yielded IC50 values approximately half those of etoposide, translating to a consistent 2-fold potency advantage [2]. The assay was conducted in direct parallel, allowing for robust quantitative comparison [3].

Etoposide comparison
Head-to-head
7m IC₅₀ ~ ½ of etoposide across Panc‑1, PC3, MDA‑MB‑231
Reported comparator assay-response context
MTT, 48 h; cell-line panel
Antiproliferative Cytotoxicity Cancer

3-Nitrophenyl Substitution Effect on Potency

Within the 7a–q series, Antiproliferative agent-42 (7m, 3‑NO₂) demonstrates a quantifiable potency enhancement directly attributable to its specific substitution pattern [1]. Compared to the unsubstituted parent compound 7a, 7m exhibits a 7.4‑fold increase in potency against the Panc-1 cell line [2]. Even within the series, the 4‑NO₂ analog (7n) is markedly less potent (IC50 = 46.35 μM), highlighting the positional specificity of the nitro group [3].

3-NO₂ substitution effect
Head-to-head
7.4‑fold lower IC₅₀ vs unsubstituted parent (7a) in Panc‑1
Supports substitution-specific SAR review
MTT, 48 h; 3‑NO₂ critical for activity
SAR Medicinal Chemistry Antiproliferative

Sub-G1 Arrest and Apoptosis Induction

Beyond cytotoxicity, Antiproliferative agent-42 demonstrates a defined mechanistic profile. Treatment of Panc-1 cells with 7m at its IC50 concentration (12.54 μM, 48 h) results in a measurable increase in total apoptotic cell populations, rising from 8.24% in untreated controls to 11.01% in treated cells [1]. Concurrently, flow cytometric analysis confirms the induction of sub‑G1 phase cell cycle arrest [2].

Apoptosis induction
Reported
Total apoptosis: 11.01% (treated) vs 8.24% (untreated) in Panc‑1
Supports apoptosis pathway-response interpretation
Flow cytometry, IC₅₀, 48 h
Cell Cycle Apoptosis Flow Cytometry

Cancer Cell Selectivity vs Normal Fibroblasts

An initial selectivity assessment using the MTT assay demonstrates that Antiproliferative agent-42 (7m) exhibits a significant differential in its effect on cancer cells versus normal cells [1]. At concentrations up to 100 μM, 7m shows no measurable cytotoxicity against normal human dermal fibroblast (HDF) cells (IC50 > 100 μM), while potently inhibiting the growth of Panc‑1 cancer cells (IC50 = 12.54 μM) under identical conditions [2].

Cancer vs normal selectivity
Reported
Panc‑1 IC₅₀ 12.54 μM; HDF IC₅₀ >100 μM (>8‑fold difference)
Reported selectivity endpoint context
MTT, 48 h; differential cytotoxicity observed
Selectivity Cytotoxicity Therapeutic Window

Broad-Spectrum Cytotoxicity

Antiproliferative agent-42 demonstrates potent, broad-spectrum cytotoxic activity across a panel of three distinct human cancer cell lines, representing different tissue origins [1]. The compound shows consistent potency against pancreatic (Panc-1: IC50 = 12.54 μM), prostate (PC3: IC50 = 17.66 μM), and breast (MDA-MB-231: IC50 = 13.14 μM) cancer cell lines [2]. This profile suggests a conserved mechanism of action, rather than a lineage-specific effect [3].

Broad-spectrum activity
Reported
IC₅₀: 12.54 (Panc‑1), 17.66 (PC3), 13.14 (MDA‑MB‑231) μM
Supports broad cell-line panel endpoint review
Consistent across three lineages; MTT, 48 h
Broad-spectrum Cytotoxicity Oncology

Antiproliferative Agent-42 (7m): Application Scenarios


Positive Control for Cytotoxicity Screening

Given its established 2-fold potency advantage over the clinical agent etoposide and its thoroughly characterized SAR, Antiproliferative agent-42 (7m) serves as a well-documented positive control for high-throughput and focused in vitro cytotoxicity screens [1]. Its broad-spectrum activity across pancreatic (Panc‑1), prostate (PC3), and breast (MDA‑MB‑231) cancer cell lines ensures reliable assay performance and provides a reproducible benchmark for comparing novel anticancer compounds [2].

Apoptosis and Cell Cycle Research Tool

The compound's confirmed ability to induce both sub‑G1 cell cycle arrest and apoptosis (with a quantifiable 33.6% relative increase in apoptotic cells at IC50) makes it a valuable tool for probing the molecular pathways governing programmed cell death [3]. Researchers studying the interplay between cell cycle checkpoints and apoptotic signaling can leverage Antiproliferative agent-42 as a defined chemical probe [4].

Dihydrodipyrrolo Scaffold Reference

The steep SAR within the 7a–q series, where the 3‑nitrophenyl substitution of 7m confers a 7.4‑fold potency increase over the unsubstituted parent, positions Antiproliferative agent-42 as a critical benchmark for medicinal chemistry efforts [5]. It serves as an ideal reference compound for optimizing the dihydrodipyrrolo scaffold, enabling direct quantitative comparison of new derivatives for parameters like potency, selectivity, and apoptosis induction [6].

Application
Selection Property
Validation Focus
Cytotoxicity screening comparator
Assay comparator context
Cell-line panel endpoint review
Apoptosis and cell cycle pathway probe
Apoptosis induction endpoint
Flow cytometry endpoint validation
Dihydrodipyrrolo scaffold reference
Substitution-specific potency context
SAR endpoint comparison review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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